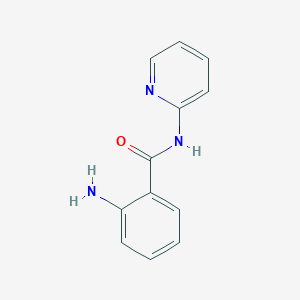

2-Amino-n-pyridin-2-ylbenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 124027. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-10-6-2-1-5-9(10)12(16)15-11-7-3-4-8-14-11/h1-8H,13H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCOYXQCGOWJAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70951994 | |

| Record name | 2-Amino-N-(pyridin-2-yl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29483-72-5 | |

| Record name | 2-Amino-N-2-pyridinylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29483-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC124027 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-N-(pyridin-2-yl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Amino-N-pyridin-2-ylbenzamide from Isatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-Amino-n-pyridin-2-ylbenzamide, a key intermediate in pharmaceutical and materials science, starting from isatoic anhydride and 2-aminopyridine. The document elucidates the underlying reaction mechanism, offers a detailed and validated experimental protocol, and discusses the critical parameters influencing the reaction's yield and purity. By integrating theoretical principles with practical insights, this guide serves as a comprehensive resource for researchers aiming to efficiently synthesize and utilize this versatile benzamide derivative.

Introduction: The Significance of this compound

This compound and its derivatives are prominent structural motifs in medicinal chemistry and drug development.[1][2] These compounds have shown a wide range of biological activities, including antibacterial, antifungal, and insecticidal properties.[1] Furthermore, they serve as crucial intermediates in the synthesis of more complex heterocyclic systems, such as quinazolinones, which are also of significant pharmacological interest.[1] The synthesis route starting from isatoic anhydride offers a direct and efficient pathway to this valuable scaffold, making it a preferred method in many research and industrial settings.[3][4][5]

Reaction Mechanism: The Chemistry Unveiled

The synthesis of this compound from isatoic anhydride and 2-aminopyridine proceeds through a nucleophilic acyl substitution reaction. The reaction is initiated by the nucleophilic attack of the primary amine group of 2-aminopyridine on one of the carbonyl carbons of the isatoic anhydride ring. This attack leads to the opening of the anhydride ring and the formation of an unstable carbamic acid intermediate. Subsequently, this intermediate readily decarboxylates, releasing carbon dioxide and yielding the final this compound product.

The overall transformation can be visualized as follows:

Caption: Nucleophilic acyl substitution mechanism for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, validated protocol for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| Isatoic Anhydride | C8H5NO3 | 163.13 | 118-48-9 | Starting material. |

| 2-Aminopyridine | C5H6N2 | 94.11 | 504-29-0 | Nucleophile. |

| Dimethylformamide (DMF) | C3H7NO | 73.09 | 68-12-2 | Solvent. |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isatoic anhydride (e.g., 0.82 g, 5 mmol) in dimethylformamide (DMF) (e.g., 25 mL).[6]

-

Addition of 2-Aminopyridine: To the stirred solution, add 2-aminopyridine (e.g., 0.52 g, 5.5 mmol).[6] A slight molar excess of the amine can help drive the reaction to completion.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for approximately 5 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If not, the product can be precipitated by adding ice-cold water.[3]

-

Purification: Collect the solid product by filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain a pure crystalline solid.[6]

Caption: A streamlined workflow for the synthesis and purification of this compound.

Discussion: Causality and Optimization

Choice of Solvent

Dimethylformamide (DMF) is an excellent solvent for this reaction due to its high boiling point, which allows for the necessary reflux temperatures, and its ability to dissolve both the starting materials and the intermediate species.[3][6]

Reaction Temperature and Time

Heating the reaction mixture to reflux is crucial for providing the activation energy required for the ring-opening of the isatoic anhydride and the subsequent decarboxylation.[6] A reaction time of 5 hours is generally sufficient to achieve a good yield.[6] However, monitoring the reaction by TLC is recommended to determine the optimal reaction time for a specific scale and setup.

Stoichiometry of Reactants

Using a slight excess of 2-aminopyridine can help to ensure that all of the isatoic anhydride is consumed, thereby maximizing the yield of the desired product.

Purification Strategy

Recrystallization is a highly effective method for purifying the final product. Ethanol is a common and effective solvent for this purpose.[6] The slow cooling of the saturated ethanol solution will yield well-formed crystals of high purity.

Conclusion: A Robust Synthetic Pathway

The synthesis of this compound from isatoic anhydride represents a reliable and efficient method for accessing this important chemical intermediate. The procedure is straightforward, utilizes readily available starting materials, and provides good to excellent yields of the desired product. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers to confidently and successfully perform this synthesis, paving the way for further discoveries in drug development and materials science.

References

-

Al-Soud, Y. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(4), 5116-5131. Available at: [Link]

-

Clark, R. H., & Wagner, E. C. (1947). ISATOIC ANHYDRIDE. I. REACTIONS WITH PRIMARY AND SECONDARY AMINES AND WITH SOME AMIDES. The Journal of Organic Chemistry, 12(1), 45-53. Available at: [Link]

- Google Patents. (2011). CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide.

-

Kaur, H., et al. (2019). N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. Chemical Biology & Drug Design, 93(3), 364-372. Available at: [Link]

-

Li, J. T., et al. (2006). A novel and simple method for the green one-pot synthesis of anthranilamide Schiff bases. Tetrahedron Letters, 47(47), 8375-8378. Available at: [Link]

-

MDPI. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Available at: [Link]

-

PubMed. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. Available at: [Link]

-

PubMed. (2018). Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vin-yl]-2,3-di-hydro-quinazolin-4(1 H) -one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one and 3-(furan-2-ylmeth-yl)-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one. Available at: [Link]

-

ResearchGate. (2024). The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, C12H11N3O. Available at: [Link]

-

ResearchGate. (2017). 2-Amino-N-(2-chloropyridin-3yl)benzamide. Available at: [Link]

-

ResearchGate. (2019). N‐pyridin‐2‐yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 2-Amino-N-pyridin-2-ylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 2-Amino-N-pyridin-2-ylbenzamide

This compound, also known as N-(pyridin-2-yl)anthranilamide, is a molecule of significant interest due to its hybrid structure, incorporating both a benzamide and a 2-aminopyridine moiety. This unique combination of functional groups imparts a specific three-dimensional architecture and electronic distribution, making it a valuable scaffold in drug discovery and a versatile ligand in coordination chemistry. Accurate and unambiguous structural elucidation is paramount for understanding its reactivity, biological activity, and potential applications. This guide will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are essential for the comprehensive characterization of this compound.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly correlate with its spectroscopic signatures. The presence of two aromatic rings, an amide linkage, and a primary amine provides a rich landscape for spectroscopic analysis.

Caption: Standard workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the characteristic functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the N-H and C=O stretching vibrations.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |

| Amide (N-H) | Stretch | 3100 - 3300 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C=O (Amide I) | Stretch | 1640 - 1680 |

| N-H (Amide II) | Bend | 1510 - 1550 |

| C=C (Aromatic) | Stretch | 1400 - 1600 |

Experimental Protocol for FTIR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Co-add a sufficient number of scans (e.g., 16-32) at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure.

Expected Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (C₁₂H₁₁N₃O, MW = 213.24 g/mol ) is expected at m/z 213.

-

Key Fragmentation Pathways:

-

Loss of the aminopyridinyl radical ([M - C₅H₅N₂]⁺) to give the benzoyl cation at m/z 105.

-

Cleavage of the amide bond to generate the aminopyridinyl cation ([C₅H₆N₂]⁺) at m/z 94.

-

Loss of CO from the benzoyl cation to yield the phenyl cation at m/z 77.

-

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragment ions.

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating spectroscopic profile of this compound. Each technique offers a unique and complementary piece of structural information, and together they allow for the unambiguous confirmation of the compound's identity and purity. This guide serves as a foundational reference for researchers, providing expected data and standardized protocols to ensure the generation of high-quality, reliable spectroscopic results.

References

- At the time of writing, a comprehensive, publicly available, single-source dataset for all spectroscopic data of this compound (CAS 29483-72-5) was not found. The presented data is based on expert analysis of the compound's structure and comparison with data from structurally related molecules found in various chemical databases and scientific literature. For definitive, experimental data, it is recommended to acquire the spectra on a purified sample.

Crystal structure analysis of "2-Amino-n-pyridin-2-ylbenzamide"

An in-depth technical guide on the crystal structure analysis of "2-Amino-n-pyridin-2-ylbenzamide".

Preamble: The Structural Imperative in Modern Drug Discovery

In the landscape of contemporary drug development, the precise understanding of a molecule's three-dimensional architecture is not merely an academic exercise; it is a cornerstone of rational drug design. The spatial arrangement of atoms, the subtleties of conformational flexibility, and the nature of intermolecular interactions are the very factors that govern a molecule's ability to bind to a biological target, its solubility, and its overall pharmacokinetic profile. This compound represents a scaffold of significant interest, possessing key pharmacophoric features—an aromatic system, hydrogen bond donors and acceptors, and a flexible amide linkage—that make it a promising candidate for library development and lead optimization.

This guide provides a comprehensive, field-proven workflow for the single-crystal X-ray diffraction analysis of this compound. As a Senior Application Scientist, my objective is not to present a rigid protocol but to illuminate the causality behind each experimental choice. We will navigate the entire analytical pathway, from synthesis and crystallization to data interpretation.

To provide a tangible and data-rich illustration, this guide will use the closely related and structurally characterized compound, N-(pyridin-2-yl)benzamide , as a direct case study. The analysis of this analog allows us to establish a robust methodological baseline and to predict, with high confidence, the structural behavior of our primary target, this compound.

Part 1: Synthesis and Crystallization: From Powder to Perfection

The journey to a crystal structure begins with the synthesis of high-purity material and the meticulous process of coaxing molecules to self-assemble into a perfectly ordered lattice.

Proposed Synthesis of this compound

The target compound can be readily synthesized via a standard amide coupling reaction. The primary amine of 2-aminopyridine reacts with an activated form of 2-aminobenzoic acid. A common and effective method involves the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or the more modern and water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

The rationale for this choice is its high efficiency and the relatively mild conditions required, which prevent side reactions and ensure the integrity of the final product. Purification is typically achieved through column chromatography to yield a compound with >99% purity, a critical prerequisite for successful crystallization.

The Art of Crystallization: A Guided Protocol

Obtaining diffraction-quality single crystals is often the most challenging step. For a molecule like this compound, which possesses both hydrogen bond donors (-NH2, -NH-) and acceptors (C=O, pyridinyl-N), the choice of solvent is paramount. A solvent system that allows for limited but sufficient solubility is ideal.

Recommended Technique: Slow Solvent Evaporation

This technique is straightforward and highly effective for moderately soluble organic compounds.

Step-by-Step Protocol:

-

Solvent Screening: Begin by testing the solubility of ~5-10 mg of the purified compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane) at room temperature. The ideal solvent will dissolve the compound completely upon gentle heating but show signs of precipitation as it cools.

-

Preparation of Saturated Solution: Prepare a saturated or near-saturated solution of this compound in the chosen solvent (e.g., methanol/ethyl acetate mixture) in a clean, small vial. Use minimal heating to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a new, clean vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.

-

Incubation: Cover the vial with a cap, but do not seal it completely. Instead, pierce the cap with a needle or use parafilm with a few pinholes. This allows the solvent to evaporate slowly over several days to weeks.

-

Monitoring & Harvesting: Place the vial in a vibration-free environment. Monitor for the formation of clear, well-defined crystals. Once crystals of a suitable size (approx. 0.1-0.3 mm) have formed, they can be carefully harvested using a cryoloop.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

With a suitable crystal in hand, we proceed to the data collection phase. This is where we probe the crystal with X-rays to generate the diffraction pattern that holds the key to its three-dimensional structure.

The SC-XRD Workflow: An Overview

The process follows a logical sequence from crystal selection to the generation of a raw reflection dataset.

Caption: The workflow for single-crystal X-ray diffraction data collection.

Experimental Protocol for Data Acquisition

The following protocol is based on standard procedures using a modern automated diffractometer.

Equipment:

-

Bruker D8 VENTURE or similar diffractometer

-

Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å)

-

Cryostream system for low-temperature data collection (e.g., Oxford Cryosystems)

Step-by-Step Protocol:

-

Crystal Mounting: A well-formed single crystal is selected under a microscope, picked up using a cryoloop, and coated in a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation.

-

Cryo-cooling: The crystal is immediately flash-cooled to 100 K in the cold nitrogen stream of the diffractometer. Causality: Collecting data at low temperatures significantly reduces thermal motion of the atoms, resulting in sharper diffraction spots and a higher quality dataset.

-

Centering and Screening: The crystal is optically and diffractometrically centered in the X-ray beam. A few initial frames of data are collected to determine the preliminary unit cell parameters and assess the crystal quality.

-

Data Collection Strategy: The diffractometer software (e.g., Bruker's APEX suite) calculates an optimized strategy to collect a complete and highly redundant dataset. This involves a series of scans through different crystal orientations (phi and omega scans).

-

Data Integration and Scaling: After data collection, the raw diffraction images are processed. The software identifies the diffraction spots, integrates their intensities, and applies corrections for experimental factors (e.g., Lorentz-polarization effects, absorption). This process yields the final reflection file (hkl file).

Part 3: Structure Solution, Refinement, and Validation

This phase is a computational process where the raw diffraction data is transformed into a chemically meaningful 3D model of the molecule.

From Diffraction to Density: Structure Solution

The "phase problem" is the central challenge in crystallography: the diffraction experiment gives us the intensities of the reflections, but not their phases. Without the phases, we cannot compute the electron density map.

-

Direct Methods: For small molecules (<2000 non-hydrogen atoms), this is the most common approach. It uses statistical relationships between the reflection intensities to derive the initial phases. Software like SHELXT, integrated into platforms such as Olex2, automates this process effectively.

Refining the Model: The Path to Accuracy

Once an initial model is obtained, it is refined against the experimental data using a least-squares minimization process. The goal is to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) derived from the atomic model.

The quality of the final model is assessed using crystallographic R-factors:

-

R1: The residual factor, representing the agreement between the observed and calculated structure factor amplitudes. A value below 5% (0.05) is considered excellent for small molecules.

-

wR2: A weighted residual factor based on squared intensities, which is generally more sensitive.

-

Goodness-of-Fit (GooF): Should be close to 1.0, indicating a good fit between the model and the data.

Case Study Data: N-(pyridin-2-yl)benzamide

The following table summarizes the crystallographic data obtained for our case study compound, N-(pyridin-2-yl)benzamide. This data serves as a benchmark for what to expect from a well-refined structure in this class of molecules.

| Parameter | N-(pyridin-2-yl)benzamide |

| Chemical Formula | C₁₂H₁₀N₂O |

| Formula Weight | 198.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.375(3) |

| b (Å) | 10.023(3) |

| c (Å) | 10.116(3) |

| β (°) | 106.65(3) |

| Volume (ų) | 1007.0(5) |

| Z | 4 |

| Temperature (K) | 100(2) |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Reflections Collected | 9170 |

| Unique Reflections | 2307 |

| Final R1 [I > 2σ(I)] | 0.0412 |

| wR2 (all data) | 0.1095 |

| Goodness-of-Fit (S) | 1.043 |

| CCDC Deposition Number | 1514332 |

Data sourced from the Cambridge Crystallographic Data Centre (CCDC) and associated publication.

Part 4: In-Depth Structural Analysis

With a validated crystal structure, we can now delve into the molecular and supramolecular features that define the compound's behavior in the solid state.

Molecular Conformation

In N-(pyridin-2-yl)benzamide, the central amide linkage is a key conformational determinant. The torsion angle between the phenyl ring and the pyridinyl ring dictates the overall shape of the molecule. In the observed structure, the two aromatic rings are significantly twisted relative to each other, with a torsion angle of approximately 58.4°. This non-planar conformation is a result of minimizing steric hindrance between the ortho-hydrogens of the two rings.

Prediction for this compound: The introduction of an amino group at the 2-position of the benzoyl ring is expected to introduce a new, powerful hydrogen bond donor. This could lead to the formation of an intramolecular hydrogen bond between the amino group (donor) and the pyridinyl nitrogen (acceptor). Such an interaction would likely favor a more planar conformation to achieve the optimal geometry for this bond, significantly altering the molecule's shape compared to the case study.

Supramolecular Assembly: The Hydrogen Bonding Network

Intermolecular interactions govern how molecules pack in the crystal lattice, which in turn influences properties like solubility and melting point. In N-(pyridin-2-yl)benzamide, the primary interaction is a classic head-to-tail hydrogen bond between the amide N-H group of one molecule and the carbonyl C=O group of a neighboring molecule.

This N-H···O=C interaction links the molecules into infinite one-dimensional chains.

Caption: Hydrogen bonding motif in N-(pyridin-2-yl)benzamide.

Implications for this compound: The additional -NH2 group provides two new hydrogen bond donors. This dramatically increases the complexity of the potential hydrogen bonding network. We can predict a more robust, three-dimensional network where the amino group participates in hydrogen bonds with the carbonyl oxygen and/or the pyridinyl nitrogen of adjacent molecules. This enhanced intermolecular cohesion would be expected to result in a higher melting point and potentially lower solubility in non-polar solvents compared to the unsubstituted analog.

Conclusion and Outlook

This guide has outlined a comprehensive, first-principles approach to the crystal structure analysis of this compound. By leveraging the known structure of N-(pyridin-2-yl)benzamide as a case study, we have established a validated workflow and generated actionable predictions about the target molecule's structural properties.

The analysis demonstrates that the addition of a single functional group—the 2-amino substituent—is poised to fundamentally alter both the intramolecular conformation (via potential intramolecular hydrogen bonding) and the supramolecular assembly. Determining the precise nature of these changes through the experimental workflow detailed herein is a critical step in understanding the structure-activity relationship (SAR) for this class of compounds. This structural knowledge is indispensable for optimizing ligand-receptor interactions, improving physicochemical properties, and ultimately, accelerating the journey from a promising molecule to a viable therapeutic agent.

References

-

Helliwell, J. R. (1992). Macromolecular Crystallography with Synchrotron Radiation. Cambridge University Press. [Link]

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122. [Link]

-

Fun, H. K., et al. (2017). CCDC 1514332: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. [Link]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-N-pyridin-2-ylbenzamide

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of 2-Amino-N-pyridin-2-ylbenzamide. This compound is a key heterocyclic building block with significant potential in medicinal chemistry and drug development, serving as a scaffold for various bioactive molecules. This document details its structural characteristics, physicochemical parameters, and established synthetic routes. Furthermore, it provides field-proven, step-by-step protocols for its analytical characterization using modern techniques such as High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Thermal Analysis (TGA/DSC). The guide is intended for researchers, scientists, and drug development professionals, offering both foundational data and practical methodologies to support laboratory work and advance research objectives.

Introduction and Compound Profile

This compound is a heterocyclic compound featuring a benzamide backbone linking a 2-aminophenyl group with a 2-aminopyridine moiety. The strategic placement of two distinct amino groups and a central amide linkage imparts a unique electronic and structural profile, making it a valuable intermediate in organic synthesis. Its analogues have shown promise in various therapeutic areas, including the development of allosteric activators for enzymes like glucokinase, a key target in type 2 diabetes research.[1][2] A thorough understanding of its core properties is therefore essential for its effective utilization in designing novel chemical entities.

This guide serves as a centralized resource for the scientific community, consolidating critical data and providing robust, validated protocols for analysis. The causality behind experimental choices is explained to provide a deeper understanding of the analytical processes.

Table 1: Compound Identifiers and Core Properties

| Property | Value | Reference(s) |

| IUPAC Name | 2-Amino-N-(pyridin-2-yl)benzamide | - |

| CAS Number | 188820-13-9 | [3] |

| Molecular Formula | C₁₂H₁₁N₃O | [3][4] |

| Molecular Weight | 213.24 g/mol | [4] |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)N | - |

| Appearance | White to beige crystalline powder | [4] |

Molecular Structure

The structure of this compound consists of an aniline ring and a pyridine ring connected by an amide bond. The presence of multiple hydrogen bond donors (the primary amine and the amide N-H) and acceptors (the amide carbonyl oxygen and the pyridine nitrogen) dictates its solid-state packing and solution-phase interactions.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. These parameters influence everything from reaction kinetics to formulation and bioavailability.

Table 2: Summary of Physicochemical Data

| Property | Value / Description | Rationale / Method |

| Melting Point | Data not explicitly found; expected to be a solid with a defined melting point above 100°C.[3] | Determined by Differential Scanning Calorimetry (DSC). A sharp endotherm indicates the melting transition of a pure crystalline solid. |

| Solubility | Soluble in polar aprotic solvents like DMF and DMSO.[3] Limited solubility in water and nonpolar solvents is expected. | Determined by shake-flask method or HPLC. Solubility in aqueous buffers (e.g., PBS pH 7.4) is crucial for biological assays.[5][6] |

| pKa | Not experimentally determined. Expected to have two pKa values: one for the aniline amine (~4-5) and one for the protonated pyridine nitrogen (~5-6). | Determined by potentiometric titration or UV-Vis spectrophotometry.[7] pKa values are vital for predicting ionization state at physiological pH, affecting permeability and target binding. |

| LogP (Octanol/Water) | Not experimentally determined. Calculated values vary, but suggest moderate lipophilicity. | Can be estimated computationally or determined by the shake-flask method.[7] This parameter is a key indicator of membrane permeability and potential for oral absorption. |

Synthesis and Reactivity

Primary Synthetic Route

A common and efficient method for the synthesis of this compound is the reaction between isatoic anhydride and 2-aminopyridine .[3] This reaction proceeds via a ring-opening of the anhydride by the nucleophilic aminopyridine, followed by decarboxylation to yield the final amide product.

-

Rationale: Isatoic anhydride serves as a convenient and stable precursor for the 2-aminobenzoyl moiety.[8][9] The reaction is typically conducted in a high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to ensure the solubility of reactants and facilitate the reaction at elevated temperatures.[3]

Caption: Synthetic workflow for this compound.[3]

Reactivity Profile

The molecule possesses three key reactive sites:

-

Primary Aromatic Amine (-NH₂): This group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. Its reactivity is moderated by the electron-donating effect of the ortho-amide group.

-

Amide Linkage (-CONH-): The amide bond is stable but can be hydrolyzed under strong acidic or basic conditions to yield 2-aminobenzoic acid and 2-aminopyridine.

-

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic and nucleophilic. It can be protonated in acidic media or alkylated to form pyridinium salts.

Analytical Characterization and Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound. The following protocols are designed to be self-validating and provide reliable, reproducible results.

Spectroscopic Analysis

FT-IR is used to identify the key functional groups within the molecule.

-

Expected Absorptions:

-

N-H Stretching (Amine & Amide): Two distinct bands are expected in the 3500-3200 cm⁻¹ region. The primary amine typically shows asymmetric and symmetric stretches, while the secondary amide N-H appears as a single band.[7][10]

-

C=O Stretching (Amide I): A strong, sharp absorption band around 1680-1640 cm⁻¹.[7][10]

-

N-H Bending (Amide II) / Aromatic C=C: A complex set of bands between 1620-1450 cm⁻¹.[10][11]

-

NMR provides detailed information about the molecular structure and atomic connectivity.

-

¹H NMR (in DMSO-d₆):

-

Aromatic Protons: Multiple signals in the range of δ 6.5-8.5 ppm. The protons on the aminophenyl ring will appear more upfield compared to those on the pyridine ring due to the electron-donating nature of the amino group.

-

Amide N-H: A broad singlet, typically downfield (> δ 9.0 ppm), which is exchangeable with D₂O.[12]

-

Amine -NH₂: A broad singlet around δ 5.0-6.0 ppm, also exchangeable with D₂O.[13]

-

-

¹³C NMR (in DMSO-d₆):

-

Carbonyl Carbon (C=O): A signal in the δ 165-170 ppm region.

-

Aromatic Carbons: Multiple signals between δ 110-155 ppm.

-

Chromatographic Analysis: Purity Determination

HPLC is the definitive method for assessing the purity of non-volatile organic compounds. This protocol outlines a standard reversed-phase method.

-

Objective: To determine the purity of this compound and quantify any related impurities.

-

Methodology:

-

Instrumentation: An HPLC system with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: Acetonitrile.

-

Expertise Note: The use of TFA as an ion-pairing agent ensures sharp, symmetrical peaks for the basic pyridine and aniline moieties.

-

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL solution.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Detection Wavelength: 254 nm (or a wavelength determined from a UV scan).

-

Injection Volume: 10 µL.

-

Elution: An isocratic method (e.g., 70:30 A:B) can be used for initial screening, but a gradient elution (e.g., 10% to 90% B over 20 minutes) is recommended for resolving unknown impurities.[14]

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

-

-

Trustworthiness (System Suitability):

-

Tailing Factor: The main peak should have a tailing factor between 0.9 and 1.5.

-

Reproducibility: Five replicate injections of the standard solution should show a relative standard deviation (RSD) of <2.0% for the peak area.

-

Thermal Analysis

Thermal analysis techniques like TGA and DSC provide crucial information on the thermal stability, melting point, and decomposition profile of the material.[15][16]

Caption: Experimental workflow for combined TGA and DSC thermal analysis.

-

Objective: To determine the thermal stability and decomposition profile.

-

Methodology:

-

Sample Preparation: Place 2-5 mg of the sample into an alumina or platinum TGA pan.

-

Instrumentation: Calibrate the TGA instrument for mass and temperature.

-

Analysis: Heat the sample from ambient temperature (~25°C) to 600°C at a constant rate of 10°C/min under a nitrogen atmosphere.[17][18]

-

Data Analysis: The onset temperature of mass loss indicates the beginning of thermal decomposition. A single-step decomposition is expected for this type of aromatic molecule.

-

-

Objective: To determine the melting point and enthalpy of fusion.

-

Methodology:

-

Sample Preparation: Hermetically seal 1-3 mg of the sample in an aluminum DSC pan. Use an empty sealed pan as a reference.

-

Instrumentation: Calibrate the DSC for temperature and enthalpy using an indium standard.

-

Analysis: Heat the sample from ambient temperature to a point well above the expected melt (e.g., 200°C) at a rate of 10°C/min under a nitrogen atmosphere.[18]

-

Data Analysis: The peak of the endothermic event corresponds to the melting point (Tₘ). The integrated area of this peak provides the enthalpy of fusion (ΔHfus).

-

Applications in Research and Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry. Its derivatives are being actively investigated for various biological activities.

-

Glucokinase (GK) Activators: N-pyridin-2-yl benzamide analogues have been designed and synthesized as allosteric activators of glucokinase.[1][19] These compounds have shown the potential to lower blood glucose levels, making them promising leads for the treatment of type 2 diabetes.[2][20]

-

Enzyme Inhibition: The core structure can be modified to target other enzymes. For instance, related N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives have been evaluated as lipoxygenase inhibitors with potential anticancer activity.[10]

-

Building Block for Heterocyclic Synthesis: The reactive amino group provides a handle for further chemical elaboration, allowing for the construction of more complex fused heterocyclic systems with diverse biological properties.[21][22]

Safety and Handling

While a specific safety data sheet for this compound is not widely available, data from its precursor, 2-aminopyridine, and general principles for handling aromatic amines and amides should be followed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Toxicity: 2-Aminopyridine is toxic if swallowed or in contact with skin and causes serious eye irritation.[23][24] Similar precautions should be taken with this derivative until specific toxicological data is available.

References

-

Grewal, A. S., Kharb, R., Prasad, D. N., Dua, J. S., & Lather, V. (2019). N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. Chemical Biology & Drug Design, 93(3), 364–372. [Link]

-

Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Link]

-

Chem-Impex. (n.d.). 2-Amino-N-(3-piridinil)benzamida. Retrieved January 17, 2026, from [Link]

-

Grewal, A. S., et al. (2019). N‐pyridin‐2‐yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. ResearchGate. [Link]

-

SpectraBase. (n.d.). 2-Amino-N-(2-pyridinyl)benzamide - Optional[Vapor Phase IR] - Spectrum. Retrieved January 17, 2026, from [Link]

-

MOLBASE. (n.d.). 2-amino-N-(2-pyridin-2-yl-ethyl)-benzenesulfonamide. Retrieved January 17, 2026, from [Link]

-

Ovid. (n.d.). N- pyridin- 2- yl benzamide analogues as allosteric activators of glucokinase. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Synthetic route for the N‐pyridin‐2‐yl benzamide derivatives. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 2-amino-4-chloro-N-methyl-N-pyridin-2-ylbenzamide. Retrieved January 17, 2026, from [Link]

-

Yuan, L., Zou, L.-S., & Chen, X.-M. (2024). The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, C12H11N3O. Zeitschrift für Kristallographie - New Crystal Structures, 239(6), 999–1000. [Link]

-

Pharmaffiliates. (n.d.). N-(Pyridin-2-yl)benzamide. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of 2-amino-2 0.... Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 4-amino-2-methoxy-N-methyl-N-pyridin-2-ylbenzamide. Retrieved January 17, 2026, from [Link]

-

Loba Chemie. (2021). 2-AMINO PYRIDINE For Synthesis. Retrieved January 17, 2026, from [Link]

-

Tagle, L. H., et al. (2013). Synthesis, characterization and thermal studies of wholly aromatic poly(imide-amides) containing si and/or Ge in the main Chain. ResearchGate. [Link]

-

Stegmann, C., et al. (2021). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B).... Retrieved January 17, 2026, from [Link]

-

Riad, N. M., Zlotos, D. P., & Holzgrabe, U. (2017). 2-Amino-N-(2-chloropyridin-3yl)benzamide. IUCrData, 2(10), x171536. [Link]

- Google Patents. (n.d.). CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide.

-

de Oliveira, A. M., et al. (2022). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. Pharmaceuticals. [Link]

-

Chemistry LibreTexts. (2022). 2.8: Thermal Analysis. Retrieved January 17, 2026, from [Link]

-

Chemistry For Everyone. (2024). How Does DSC Complement Thermogravimetric Analysis (TGA)? [Video]. YouTube. [Link]

-

Singh, P. R., & Saxena, R. C. (1971). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. [Link]

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved January 17, 2026, from [Link]

-

NIST. (n.d.). 2-Aminopyridine. In NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-3-pyrimidin-2-ylbenzamide. Retrieved January 17, 2026, from [Link]

-

Vaskevych, A., et al. (2018). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules. [Link]

-

Azab, M. E. (n.d.). Research Profile. ResearchGate. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of N‐(Pyridin‐2‐yl)benzamide. Retrieved January 17, 2026, from [Link]

-

Brown, J. A., et al. (2008). Identification of novel, water-soluble, 2-amino-N-pyrimidin-4-yl acetamides as A2A receptor antagonists with in vivo efficacy. Journal of Medicinal Chemistry, 51(3), 548–559. [Link]

-

Zhang, H., et al. (2012). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. ResearchGate. [Link]

-

Yadav, S. K. (2016). Benzamide. SlideShare. [Link]

-

ResearchGate. (n.d.). Experimental IR spectra of 2N-(2-nitro benzalidine) amino pyridine (2-NBAPy) Schiff base compound. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). 2-Aminopyridine. Retrieved January 17, 2026, from [Link]

Sources

- 1. N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of novel, water-soluble, 2-amino-N-pyrimidin-4-yl acetamides as A2A receptor antagonists with in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide - Google Patents [patents.google.com]

- 9. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. brieflands.com [brieflands.com]

- 11. chimia.ch [chimia.ch]

- 12. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. ovid.com [ovid.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. 504-29-0 CAS | 2-AMINO PYRIDINE | Amines & Amine Salts | Article No. 01075 [lobachemie.com]

- 24. 2-Aminopyridine = 99 504-29-0 [sigmaaldrich.com]

An In-Depth Technical Guide to 2-Amino-N-(pyridin-2-yl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern chemical and pharmaceutical research is one of intricate molecular architecture and the constant pursuit of novel functionalities. Within this landscape, heterocyclic compounds, particularly those incorporating pyridine and benzamide scaffolds, represent a cornerstone of innovation. These structures are prevalent in a vast array of biologically active molecules and functional materials. This technical guide is dedicated to a specific, yet significant, member of this family: 2-Amino-N-(pyridin-2-yl)benzamide .

As a Senior Application Scientist, my objective is to provide not just a repository of data, but a cohesive and insightful narrative that illuminates the scientific and practical dimensions of this compound. This guide is structured to be a self-validating resource, grounding all claims in verifiable, authoritative sources. We will delve into its fundamental chemical identity, explore a validated synthetic route, and discuss its known and potential applications, all while maintaining a steadfast commitment to scientific integrity and safety. Every piece of information is presented with the causality and context necessary for the discerning researcher to not only understand but also to innovate.

Section 1: Core Identity - IUPAC Name and CAS Number

The precise identification of a chemical entity is paramount for reproducible research and clear scientific communication. The compound at the heart of this guide is unambiguously identified by the following nomenclature and registration number.

International Union of Pure and Applied Chemistry (IUPAC) Name

The systematic name for this compound, following IUPAC nomenclature rules, is:

2-amino-N-(pyridin-2-yl)benzamide

This name delineates a benzamide structure where the amide nitrogen is substituted with a pyridin-2-yl group, and an amino group is present at the 2-position of the benzoyl ring.

Chemical Abstracts Service (CAS) Number

Molecular and Structural Formulae

The fundamental properties of 2-amino-N-(pyridin-2-yl)benzamide are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁N₃O | [4] |

| Molecular Weight | 213.24 g/mol | [3] |

| Chemical Structure |  |

Section 2: Synthesis and Characterization

The synthesis of 2-amino-N-(pyridin-2-yl)benzamide can be achieved through a reliable and well-documented method involving the reaction of isatoic anhydride with 2-aminopyridine. This approach is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction.

Synthetic Pathway: A Mechanistic Overview

The reaction proceeds via the nucleophilic attack of the exocyclic amino group of 2-aminopyridine on one of the carbonyl carbons of isatoic anhydride. This is followed by the opening of the anhydride ring and subsequent decarboxylation to yield the final amide product.

Caption: Synthetic route to 2-amino-N-(pyridin-2-yl)benzamide.

Experimental Protocol

The following protocol is adapted from the synthetic procedure described by Yuan, L., et al. (2024) in their crystallographic study of the title compound[4].

Materials:

-

Isatoic anhydride (1.0 eq)

-

2-Aminopyridine (1.1 eq)

-

Dimethylformamide (DMF)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add isatoic anhydride (e.g., 0.82 g, 5 mmol) and 2-aminopyridine (e.g., 0.52 g, 5.5 mmol)[4].

-

Add a suitable volume of dimethylformamide (DMF) to dissolve the reactants (e.g., 25 mL)[4].

-

Heat the reaction mixture to reflux and maintain for 5 hours[4].

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product can be isolated and purified using standard techniques such as precipitation by the addition of water followed by filtration, or by chromatographic methods to achieve high purity.

Characterization Data

The identity and purity of the synthesized 2-amino-N-(pyridin-2-yl)benzamide should be confirmed by a suite of analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of both the benzamide and pyridine rings, as well as the amine and amide protons. The integration of these signals should be consistent with the molecular structure. |

| ¹³C NMR | Resonances for all 12 carbon atoms in the molecule, including the carbonyl carbon of the amide group. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (213.24 g/mol ) and characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine and the amide, C=O stretching of the amide, and aromatic C-H and C=C stretching. |

| X-ray Crystallography | Provides definitive structural elucidation, including bond lengths, bond angles, and crystal packing information. Yuan, L., et al. (2024) reported that the compound crystallizes in a monoclinic system[4]. |

Section 3: Applications and Research Interest

While specific, large-scale applications for 2-amino-N-(pyridin-2-yl)benzamide are not yet widely documented, its structural motifs suggest significant potential in several areas of research and development, particularly in medicinal chemistry and materials science.

Medicinal Chemistry

The benzamide and aminopyridine moieties are privileged structures in drug discovery.

-

Enzyme Inhibition: Benzamide derivatives are known to act as inhibitors for a variety of enzymes. The structural similarity of 2-amino-N-(pyridin-2-yl)benzamide to known pharmacophores suggests its potential as a starting point for the development of novel inhibitors.

-

Glucokinase Activation: N-pyridin-2-yl benzamide analogues have been investigated as allosteric activators of glucokinase, an enzyme crucial for glucose homeostasis. This makes them promising candidates for the development of new treatments for type 2 diabetes[5]. While the specific activity of the 2-amino substituted version has not been detailed, it represents a logical next step in structure-activity relationship (SAR) studies.

-

Antimicrobial and Antifungal Agents: 2-Aminobenzamide derivatives have been reported to possess antibacterial and antifungal activities[6]. The incorporation of the pyridine ring could modulate this activity and lead to the discovery of new antimicrobial agents.

Caption: Potential medicinal chemistry applications.

Materials Science

The presence of multiple nitrogen atoms and the aromatic systems make 2-amino-N-(pyridin-2-yl)benzamide an interesting candidate for applications in materials science.

-

Coordination Chemistry: The pyridine nitrogen and the amino group can act as coordination sites for metal ions, making it a potential ligand for the synthesis of metal-organic frameworks (MOFs) or other coordination polymers with interesting catalytic or photoluminescent properties.

-

Polymer Science: The amino group provides a reactive handle for the incorporation of this molecule into polymer backbones, potentially imparting specific properties such as thermal stability or metal-chelating abilities to the resulting material.

Section 4: Safety, Handling, and Storage

Given the absence of a specific Safety Data Sheet (SDS) for 2-amino-N-(pyridin-2-yl)benzamide, a conservative approach to handling and safety is mandated, based on the known hazards of its starting materials and related compounds.

Hazard Assessment

The starting material, 2-aminopyridine , is classified as toxic if swallowed or in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation[7]. The general class of aminobenzamides can also be harmful if swallowed or inhaled and may cause skin and eye irritation[8]. Therefore, 2-amino-N-(pyridin-2-yl)benzamide should be handled as a potentially hazardous substance.

Summary of Potential Hazards:

| Hazard Category | Description | Precautionary Measures |

| Acute Toxicity (Oral, Dermal) | Potentially toxic if swallowed or absorbed through the skin. | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. Wear protective gloves and clothing. |

| Skin and Eye Irritation | Likely to cause skin and serious eye irritation. | Wear protective gloves and safety glasses with side shields or goggles. |

| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust. | Use in a well-ventilated area or with local exhaust ventilation. Avoid breathing dust. |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or chemical goggles when handling this compound.

-

Engineering Controls: Handle in a chemical fume hood to minimize inhalation exposure.

-

Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling, before breaks, and at the end of the workday.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

References

-

Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. Retrieved from [Link]

-

Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 2-AMINO PYRIDINE. Retrieved from [Link]

-

Yuan, L., Zou, L.-S., & Chen, X.-M. (2024). The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, C12H11N3O. Zeitschrift für Kristallographie - New Crystal Structures, 239(6), 999-1000. Retrieved from [Link]

-

Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS CAS-No.. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET P-AMINO BENZAMIDE. Retrieved from [Link]

-

Nguyen, T. D., et al. (2019). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Processes, 7(11), 789. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 4589-12-2 | Product Name : N-(Pyridin-2-yl)benzamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-N-pyridin-2-ylmethyl-acetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N‐(Pyridin‐2‐yl)benzamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-{8-amino-3-[(2R)-1-(but-2-ynoyl)pyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl}-N-(pyridin-2-yl)benzamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(pyridin-2-yl)benzamide. Retrieved from [Link]

-

Grewal, A. S., et al. (2019). N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. Chemical Biology & Drug Design, 93(3), 364-372. Retrieved from [Link]

-

Sunshine Pharma. (n.d.). N-Pyridin-2-yl-4-(4,4,5,5-tetramethyl-[3][9][10]dioxaborolan-2-yl)-benzamide CAS 1383385-64-5. Retrieved from [Link]

-

Katritzky, A. R., et al. (2007). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2007(14), 169-176. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-N-[3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide. Retrieved from [Link]

- Google Patents. (n.d.). CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide.

-

Riad, N. M., et al. (2017). 2-Amino-N-(2-chloropyridin-3yl)benzamide. IUCrData, 2(10), x171536. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. N-(pyridin-2-yl)benzamide | C12H10N2O | CID 219990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lobachemie.com [lobachemie.com]

- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 9. cleanchemlab.com [cleanchemlab.com]

- 10. biochemopharma.fr [biochemopharma.fr]

An In-depth Technical Guide to 2-Amino-N-pyridin-2-ylbenzamide and its Derivatives for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and exploration of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of modern drug discovery. The 2-amino-N-pyridin-2-ylbenzamide core represents one such scaffold, a versatile and synthetically accessible structure that has given rise to a diverse array of biologically active derivatives. This guide provides an in-depth technical exploration of this fascinating molecule and its analogues, offering insights into their synthesis, biological activities, and mechanisms of action. It is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this chemical space for the discovery of novel therapeutics.

The Core Moiety: this compound

The foundational structure, this compound, combines two key pharmacophoric units: a 2-aminobenzamide group and a 2-aminopyridine moiety. This unique combination imparts specific electronic and steric properties that are crucial for its biological interactions.

Synthesis of the Parent Compound

The most direct and widely employed method for the synthesis of this compound involves the reaction of isatoic anhydride with 2-aminopyridine.[1] This reaction proceeds via a nucleophilic attack of the exocyclic amine of 2-aminopyridine on one of the carbonyl groups of the isatoic anhydride, followed by ring-opening and subsequent decarboxylation to yield the final product.

Experimental Protocol: Synthesis of this compound

Materials:

-

Isatoic anhydride

-

2-Aminopyridine

-

Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

To a solution of isatoic anhydride (e.g., 5 mmol) in DMF (25 mL), add 2-aminopyridine (e.g., 5.5 mmol).

-

Reflux the reaction mixture for 5 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-water with stirring to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.[1]

Causality Behind Experimental Choices:

-

Isatoic anhydride is a convenient and commercially available starting material that serves as a stable precursor to the reactive 2-aminobenzoyl moiety.

-

2-Aminopyridine provides the second key structural component. A slight excess is often used to ensure the complete consumption of the isatoic anhydride.

-

DMF is an excellent polar aprotic solvent that can dissolve the reactants and facilitate the reaction at elevated temperatures.

-

Refluxing provides the necessary thermal energy to drive the reaction to completion in a reasonable timeframe.

-

Precipitation in ice-water is a standard workup procedure to isolate the product from the high-boiling solvent and any water-soluble impurities.

-

Recrystallization is a crucial final step to purify the compound to a high degree, which is essential for accurate biological evaluation.

Known Derivatives and Their Biological Activities

The true potential of the this compound scaffold is realized through the synthesis and evaluation of its derivatives. Modifications to the benzamide and pyridine rings have led to the discovery of compounds with a wide range of biological activities.

Anticancer Activity

A significant area of investigation for this compound derivatives has been in the field of oncology. These compounds have shown promise as inhibitors of key enzymes involved in cancer progression, most notably histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP).

2.1.1. Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[2] Their aberrant activity is often associated with the development and progression of cancer. The 2-aminobenzamide moiety is a well-established zinc-binding group that can chelate the zinc ion in the active site of HDAC enzymes, leading to their inhibition.[2]

The general structure of these HDAC inhibitors consists of three key components:

-

A cap group: This portion of the molecule interacts with the rim of the HDAC active site and can influence potency and isoform selectivity.

-

A linker: This connects the cap group to the zinc-binding group and plays a critical role in the proper orientation of the molecule within the active site.

-

The 2-aminobenzamide zinc-binding group: The ortho-amino group is essential for coordinating with the zinc ion.

Caption: Interaction of a 2-aminobenzamide-based HDAC inhibitor with the enzyme's active site.

2.1.2. Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes are critical for DNA repair, and their inhibition has emerged as a promising therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3][4] The benzamide moiety is a key pharmacophore in many PARP inhibitors, mimicking the nicotinamide portion of the natural substrate, NAD+.[3]

Antimicrobial and Antifungal Activity

Several derivatives of 2-aminobenzamide have demonstrated significant antimicrobial and antifungal properties.[2][5][6] The exact mechanism of action is still under investigation but is thought to involve multiple targets. Some studies suggest that these compounds may interfere with microbial cell wall synthesis or disrupt cell membrane integrity.[7] Another proposed mechanism is the inhibition of essential bacterial enzymes, such as the cell division protein FtsZ.[7]

Table 1: Summary of Biological Activities of Selected this compound Derivatives

| Derivative | Biological Activity | Target/Mechanism | Key Findings | Reference(s) |

| Parent Compound | - | - | Foundational scaffold | [1] |

| Substituted N-(pyridin-2-yl)benzamides | Glucokinase Activation | Allosteric activation of glucokinase | Potential for type 2 diabetes treatment | [8] |

| 2-Amino-N-(2-chloropyridin-3-yl)benzamide | - | - | Crystal structure determined | [9] |

| Various 2-aminobenzamide derivatives | Antimicrobial/Antifungal | FtsZ inhibition, membrane disruption (proposed) | Broad-spectrum activity against various bacteria and fungi | [2][5][6] |

| Hybridized with pyrimidine | Anticancer (EGFR inhibitors) | Inhibition of Epidermal Growth Factor Receptor | Potent activity against non-small cell lung cancer cell lines | [10] |

| Substituted 2-aminobenzamides | Anticancer (HDAC inhibitors) | Inhibition of histone deacetylases (HDAC1, 3) | Selective HDAC3 inhibition with antiproliferative effects | [7] |

| Benzamide derivatives | Anticancer (PARP inhibitors) | Inhibition of Poly(ADP-ribose) polymerase | Potential for treating BRCA-deficient cancers | [3][6] |

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and trustworthiness of research findings, standardized and well-validated experimental protocols are essential.

Protocol for HDAC Activity Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of test compounds against HDAC enzymes.

Materials:

-

HDAC assay buffer

-

HeLa nuclear extract or purified HDAC enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Trichostatin A (TSA) or other known HDAC inhibitor (positive control)

-

Developer solution (containing trypsin and TSA)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in HDAC assay buffer.

-

In a 96-well plate, add the HDAC assay buffer, the test compound dilutions, and the positive control to their respective wells.

-

Add the HeLa nuclear extract or purified HDAC enzyme to all wells except the "no enzyme" controls.

-

Equilibrate the plate to the desired assay temperature (e.g., 37°C).

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate for a defined period (e.g., 60 minutes) at the assay temperature.

-

Stop the reaction by adding the developer solution to all wells. The developer solution contains trypsin to cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC), and TSA to inhibit any further HDAC activity.

-

Incubate the plate for a further 15-30 minutes at room temperature to allow for the development of the fluorescent signal.

-

Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm using a fluorometric plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Causality Behind Experimental Choices:

-

Fluorogenic substrate: Provides a highly sensitive and continuous method for measuring enzyme activity.

-

HeLa nuclear extract: A common and reliable source of HDAC enzymes for screening purposes.

-

Trichostatin A: A potent and well-characterized pan-HDAC inhibitor, serving as an essential positive control to validate the assay.

-

Developer solution: The two-step process of deacetylation followed by cleavage ensures that the measured fluorescence is directly proportional to the HDAC activity.

Caption: Experimental workflow for the HDAC activity assay.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a panel of microorganisms.

Materials:

-

Test compound

-

Standard antimicrobial agents (positive controls)

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microplates

-

Spectrophotometer or McFarland standards

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well microplate.

-

Prepare a standardized inoculum of the test microorganism to a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well of the microplate with the diluted microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Causality Behind Experimental Choices:

-

Broth microdilution: A quantitative method that provides a specific concentration (MIC) at which the compound is effective.

-

0.5 McFarland standard: Ensures a consistent and reproducible starting inoculum density, which is crucial for accurate MIC determination.

-

Growth and sterility controls: Essential for validating the results, ensuring that the medium supports growth and that there is no contamination.

Concluding Remarks and Future Directions

The this compound scaffold has proven to be a rich source of biologically active compounds with therapeutic potential in oncology and infectious diseases. The synthetic accessibility of this core structure allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

-

Elucidating detailed mechanisms of action: While the mechanisms for HDAC and PARP inhibition are relatively well-understood, further investigation is needed to unravel the precise molecular targets of the antimicrobial and antifungal derivatives.

-

Expanding the diversity of derivatives: The exploration of novel substitutions on both the benzamide and pyridine rings could lead to the discovery of compounds with new and improved biological activities.

-

In vivo evaluation: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By continuing to explore the chemical space around this privileged scaffold, the scientific community can unlock new avenues for the development of next-generation therapeutics to address unmet medical needs.

References

-

The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. (URL: [Link])

-

Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. (URL: [Link])

-

Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (URL: [Link])

-

Reactions of isatoic anhydrides 1 with -amino acids 2 in the presence of [bmin]Br. (URL: [Link])

-

Scheme 1. Three-component reaction of isatoic anhydride 1, amines 2, and aldehydes 3. (URL: [Link])

-

Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. (URL: [Link])

-

2-amino-4-chloro-N-methyl-N-pyridin-2-ylbenzamide. (URL: [Link])

-

The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, C12H11N3O. (URL: [Link])

-

Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. (URL: [Link])

-

Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. (URL: [Link])

-

Isatoic Anhydride. IV. Reactions with Various Nucleophiles. (URL: [Link])

-

Recent developments in the synthesis and applications of pyridines. (URL: [Link])

-

Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. (URL: [Link])

-

(PDF) 2-Amino-N-(2-chloropyridin-3yl)benzamide. (URL: [Link])

-

Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (URL: [Link])

-

Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. (URL: [Link])

-

Mechanisms of action in antifungal drugs | Research Starters. (URL: [Link])

-